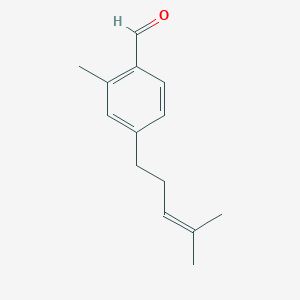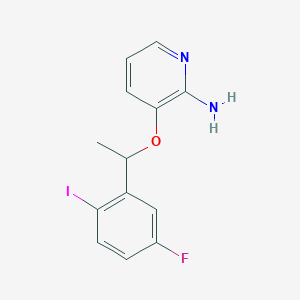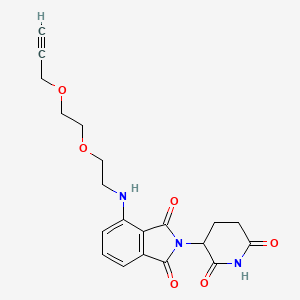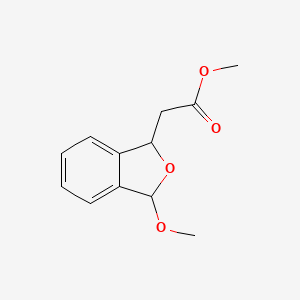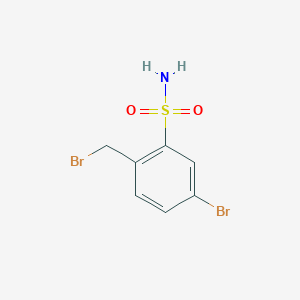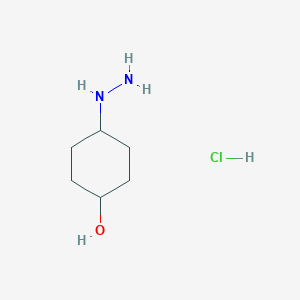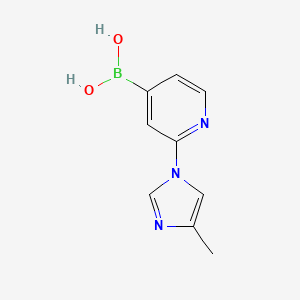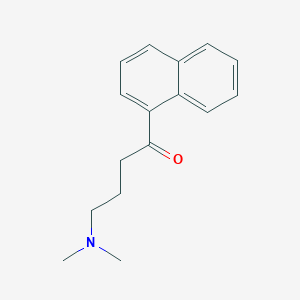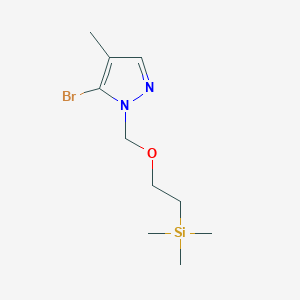![molecular formula C17H32S2Sn B13982018 Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane CAS No. 474706-72-4](/img/structure/B13982018.png)
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and a methylsulfanyl group. This compound is of interest due to its applications in organic synthesis, particularly in Stille coupling reactions, which are used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane can be synthesized through the reaction of 5-(methylsulfanyl)thiophene with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of the stannane with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)
Major Products
The major products of these reactions are typically biaryl compounds or other coupled products, depending on the nature of the organic halide used in the reaction .
Scientific Research Applications
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of polymers and other organic materials through Stille coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and electronic components.
Mechanism of Action
The mechanism of action for Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane in Stille coupling reactions involves the formation of a palladium complex with the stannane. This complex then undergoes transmetalation with the organic halide, followed by reductive elimination to form the coupled product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .
Comparison with Similar Compounds
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar structure but lacks the methylsulfanyl group.
Tributyl(4,5-dihydrofuran-2-yl)stannane: Contains a furan ring instead of a thiophene ring.
Tributyl[4-(2-butyl-octyl)-thiophen-2-yl]stannane: Features a different alkyl substitution on the thiophene ring.
Uniqueness
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is unique due to the presence of the methylsulfanyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where such modifications are desired .
Properties
CAS No. |
474706-72-4 |
|---|---|
Molecular Formula |
C17H32S2Sn |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tributyl-(5-methylsulfanylthiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5S2.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI Key |
QYQWUEOSJCCSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
![ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13981939.png)
![2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
